N-Acetylasparagine N-Acetylasparagine N2-Acetyl-L-asparagine is a reagent in the synthesis of three mer peptide pENW (pGlu-Asn-Trp) derivatives as antiplatelet aggregation pharmaceuticals.
N-Acetylasparagine, also known as acasn, belongs to the class of organic compounds known as asparagine and derivatives. Asparagine and derivatives are compounds containing asparagine or a derivative thereof resulting from reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Acetylasparagine is soluble (in water) and a weakly acidic compound (based on its pKa).
N-alpha-acetyl-L-asparagine is an asparagine derivative.
Brand Name: Vulcanchem
CAS No.: 4033-40-3
VCID: VC21536698
InChI: InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
SMILES: CC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

N-Acetylasparagine

CAS No.: 4033-40-3

VCID: VC21536698

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylasparagine - 4033-40-3

Description

N-Acetylasparagine is an organic compound classified as an N-acyl-alpha amino acid, specifically a derivative of the proteinogenic amino acid L-asparagine. Its chemical formula is C6H10N2O4, featuring an acyl group attached to the nitrogen atom of the amino acid structure . This compound plays a significant role in various biochemical processes, particularly in protein modification through N-terminal acetylation, a common post-translational modification in eukaryotic cells .

Synthesis and Biosynthesis

N-Acetylasparagine can be synthesized through enzymatic methods involving N-acetyltransferases. The most common method involves the reaction between L-asparagine and acetyl-CoA, catalyzed by specific enzymes such as NAT1 . Chemical synthesis may also be employed but is less common due to the efficiency of biological pathways.

Biological Significance

N-Acetylasparagine serves as a substrate for N-acylpeptide hydrolases, which release it from peptides during proteolytic degradation. The biological significance of N-acetylated amino acids extends to their roles in cellular signaling and metabolism. Furthermore, N-acetylasparagine may influence neuronal functions and contribute to metabolic pathways involving other amino acids .

Research Findings

Recent studies have explored the potential of N-acetylasparagine as a biomarker for certain health conditions. For instance, elevated levels of N-acetylasparagine have been associated with prolonged QTc intervals in diabetic patients, which can increase the risk of arrhythmias . Additionally, research has shown a correlation between NAT1 activity and levels of N-acetylasparagine in certain cancer cells, suggesting potential roles in cancer metabolism .

Comparison with Related Compounds

N-Acetylasparagine shares similarities with other N-acylated amino acids but has distinct features. A comparison with related compounds is provided in the table below:

Compound NameChemical FormulaUnique Features
N-AcetylasparagineC6H10N2O4Involved in protein modification and cellular metabolism .
N-Acetylaspartic AcidC6H9NO5Predominantly found in the brain; involved in energy metabolism .
N-AcetylglucosaminylasparagineC12H21N3O8Contains a glucosamine moiety; involved in glycoprotein synthesis.
N-Acetyl-L-tyrosineC11H13NO3Involved in neurotransmitter synthesis; has different biological roles.

Potential Applications

N-Acetylasparagine has potential applications in various fields, including research into biomarkers for diseases and studies on protein regulation. Its role as a substrate for specific enzymes suggests interactions with proteins involved in metabolic pathways, which could lead to therapeutic applications .

CAS No. 4033-40-3
Product Name N-Acetylasparagine
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (2S)-2-acetamido-4-amino-4-oxobutanoic acid
Standard InChI InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1
Standard InChIKey HXFOXFJUNFFYMO-BYPYZUCNSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES CC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)N)C(=O)O
Physical Description Solid
Synonyms 4033-40-3;N-Acetyl-L-asparagine;N-Acetylasparagine;Nalpha-Acetyl-L-asparagine;Acetyl-L-asparagine;(S)-2-Acetamido-4-amino-4-oxobutanoicacid;na-acetyl-l-asparagine;N2-Acetyl-L-asparagine;AC-ASN-OH;Asparagine,N2-acetyl-;AC1Q5JQT;N|A-Acetyl-L-asparagine;SCHEMBL468797;UNII-D0P42N84Z6;AcAsn;441554_ALDRICH;AC1L413C;Jsp006982;00915_FLUKA;CTK0H9588;HMDB06028;MolPort-002-911-504;D0P42N84Z6;16473-76-0;ZINC3137564
PubChem Compound 99715
Last Modified Aug 15 2023

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